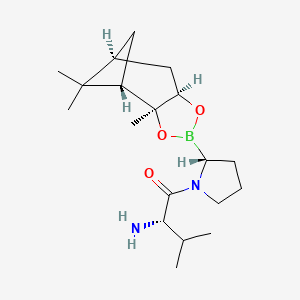

Pinanediol talabostat boronate

Description

Properties

CAS No. |

160332-26-3 |

|---|---|

Molecular Formula |

C19H33BN2O3 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

(2S)-2-amino-3-methyl-1-[(2R)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]butan-1-one |

InChI |

InChI=1S/C19H33BN2O3/c1-11(2)16(21)17(23)22-8-6-7-15(22)20-24-14-10-12-9-13(18(12,3)4)19(14,5)25-20/h11-16H,6-10,21H2,1-5H3/t12-,13-,14+,15-,16-,19-/m0/s1 |

InChI Key |

GITITXQGIADLJY-KHWYTQFPSA-N |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H]4CCCN4C(=O)[C@H](C(C)C)N |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C(C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pinanediol Talabostat Boronate

Strategies for the Synthesis of Pinanediol Boronate Esters

The formation of pinanediol boronate esters can be achieved through several robust methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control. These methods are fundamental to accessing the chiral boronic ester intermediates required for a wide range of synthetic applications.

Condensation Reactions with Chiral Auxiliary (+)-Pinanediol

The direct condensation of a boronic acid with a chiral diol, such as (+)-pinanediol, is a common method for the preparation of chiral boronate esters. (+)-Pinanediol serves as a chiral auxiliary, a temporary component of the molecule that directs the stereochemical outcome of subsequent reactions. The interaction between a boronic acid and pinanediol in aqueous acetonitrile (B52724) has been studied, revealing the formation of a highly stable trigonal ester. rsc.orgunison.mx This stability is a key factor in the utility of pinanediol as a chiral directing group. The process generally involves mixing the boronic acid with (+)-pinanediol, often with azeotropic removal of water to drive the reaction to completion.

Matteson Homologation for Chiral Control in α-Amino Boronic Ester Synthesis

The Matteson homologation is a powerful technique for the stereoselective synthesis of α-chloro boronic esters, which are key precursors to α-amino boronic esters. mdpi.comiupac.org This method utilizes a chiral auxiliary, like (+)-pinanediol, to control the stereochemistry of the newly formed chiral center. researchgate.net The process involves the reaction of a pinanediol boronic ester with (dichloromethyl)lithium. mdpi.comacs.org The presence of a Lewis acid, such as zinc chloride, can enhance the diastereomeric ratio of the resulting α-chloro boronic ester. google.com This intermediate can then be converted to the corresponding α-amino boronic ester. The Matteson homologation has been instrumental in the synthesis of complex molecules, including natural products and their analogs. bristol.ac.uk

The versatility of this method allows for the sequential addition of chiral centers with a high degree of stereocontrol. acs.org For instance, starting with a pinanediol boronic ester, the homologation reaction can be repeated to build up a carbon chain with multiple, well-defined stereocenters. bristol.ac.uk

Palladium-Catalyzed Borylation Approaches in Boronic Acid Synthesis

Palladium-catalyzed cross-coupling reactions represent a mild and efficient route to boronic acids and their esters. nih.govacs.orgorganic-chemistry.orgcapes.gov.brcapes.gov.br These methods typically involve the reaction of an aryl or vinyl halide or triflate with a boron-containing reagent in the presence of a palladium catalyst. One highly effective system utilizes pinacol (B44631) borane (B79455) as the boron source for the borylation of aryl halides. nih.gov This approach is advantageous due to the low cost and atom economy of pinacol borane. nih.gov Another strategy employs tetrahydroxydiboron (B82485) (B₂(OH)₄) for the direct synthesis of arylboronic acids from aryl chlorides. organic-chemistry.orgcapes.gov.br The resulting boronic acids can be readily converted in situ to various boronate esters, including pinanediol esters, without the need for isolation of the intermediate boronic acid. organic-chemistry.orgcapes.gov.br These palladium-catalyzed methods are tolerant of a wide range of functional groups and can be applied to sterically hindered substrates. nih.govorganic-chemistry.org

| Catalyst System | Boron Source | Substrate | Key Advantage |

| PdCl₂(CH₃CN)₂ / Ligand | Pinacol borane | Aryl halides (I, Br, Cl) | High efficiency, low catalyst loading, short reaction times nih.gov |

| Buchwald XPhos Pd G2 | Tetrahydroxydiboron | Aryl chlorides | Direct synthesis of boronic acids, functional group tolerance acs.orgorganic-chemistry.org |

Asymmetric Synthesis and Stereochemical Considerations in Boronate Ester Formation

The asymmetric synthesis of boronic esters is of paramount importance for accessing enantiomerically pure compounds. nih.govbris.ac.uk The use of chiral auxiliaries, such as (+)-pinanediol, is a cornerstone of this field. iupac.orgacs.org The C₂ symmetry of some chiral diols can lead to high levels of diastereoselectivity in reactions like the Matteson homologation. acs.org The stereochemical outcome of these reactions is often dictated by the formation of a transient boron "ate" complex, which rearranges in a stereospecific manner. researchgate.netbristol.ac.uk

The choice of the chiral diol can significantly influence the stereoselectivity of the reaction. While (+)-pinanediol is widely used and effective, other chiral diols have also been explored to optimize the diastereomeric excess of the product. iupac.org The stereochemical purity of the resulting boronate ester is crucial, as it is often transferred to the final product. In some cases, the intermediate boronic acids can be purified by recrystallization to enhance their enantiomeric purity before esterification. iupac.org

Cleavage and Deprotection of Pinanediol Boronate Esters to Yield Free Boronic Acids

While pinanediol boronate esters are valued for their stability, their removal to generate the free boronic acid is a critical step in many synthetic sequences. Several methods have been developed for this deprotection, each with its own advantages and limitations depending on the substrate. researchgate.netacs.orgnih.gov

Transesterification Methods for Boronic Acid Generation (e.g., with Phenylboronic Acid)

Transesterification is a widely employed method for the cleavage of pinanediol boronate esters. acs.orgdntb.gov.ua This process involves reacting the pinanediol boronate ester with another boronic acid, often phenylboronic acid, in a biphasic system. researchgate.net The equilibrium is driven by the partitioning of the components between two immiscible solvents. Another approach involves the use of a solid-phase reagent, such as polystyrene-boronic acid, which simplifies the purification process as the resin can be removed by filtration. researchgate.net

Alternatively, transesterification can be achieved with other diols or aminoalcohols, followed by hydrolysis. researchgate.netnih.gov For instance, reaction with diethanolamine (B148213) can lead to a stable intermediate that is then hydrolyzed under acidic conditions to release the free boronic acid. researchgate.net The choice of transesterification agent and conditions must be carefully considered to ensure efficient cleavage without affecting other functional groups present in the molecule.

| Deprotection Method | Reagent | Key Feature |

| Transesterification | Phenylboronic Acid | Biphasic system to drive equilibrium researchgate.net |

| Transesterification | Polystyrene-boronic acid | Solid-phase reagent for easy purification researchgate.net |

| Transesterification/Hydrolysis | Diethanolamine | Formation of a stable intermediate followed by acidic cleavage researchgate.net |

| Fluoride-mediated | Potassium hydrogen difluoride (KHF₂) | Formation of trifluoroborate or difluoroborane (B8323493) intermediates followed by hydrolysis nih.gov |

| Oxidative Cleavage | Sodium periodate | Cleavage of the pinanediol moiety researchgate.netnih.gov |

Derivatization Strategies for Pinanediol Talabostat (B1681214) Boronate and Related Structures

The chemical structure of pinanediol talabostat boronate, containing both a boronic ester and other functional groups, allows for various derivatization strategies. These modifications are often aimed at creating libraries of related compounds for structure-activity relationship (SAR) studies.

Peptide boronic acids are an important class of compounds, with applications as enzyme inhibitors. nih.gov The synthesis of these molecules often involves the coupling of a boronic acid-containing amino acid, protected as its pinanediol ester, with another amino acid or a peptide chain. sci-hub.se The pinanediol group protects the boronic acid moiety during the peptide bond formation step. nih.gov

The coupling reaction is a standard amide bond formation. The carboxylic acid of one amino acid is activated and then reacted with the amine group of the boronic acid-containing amino acid (or vice versa). Common coupling reagents are used to facilitate this reaction. These include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), additives to suppress racemization such as 1-Hydroxybenzotriazole (HOBt), and an organic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the reaction mixture. sci-hub.seomicsonline.org

Following the coupling, the pinanediol group can be removed using one of the deprotection methods described above to yield the final peptidyl boronic acid. nih.govsci-hub.se This late-stage functionalization and deprotection strategy is a cornerstone in the synthesis of complex boronic acid-based inhibitors. nih.gov

Table 4: Reagents for Peptide Coupling to Form Peptidyl Boronic Acids

| Reagent Class | Example(s) | Function | Reference |

|---|---|---|---|

| Coupling Agent | EDC·HCl (a carbodiimide) | Activates the carboxylic acid for amide bond formation. | sci-hub.se |

| Additive | HOBt, Oxyma-B | Suppresses racemization and improves reaction efficiency. | sci-hub.seomicsonline.org |

| Base | DIPEA | Acts as a proton scavenger to maintain a neutral pH. | sci-hub.se |

| Boronic Acid Precursor | Pinanediol Leucine Boronate | Provides the boronic acid-containing amino acid component. | sci-hub.se |

Enzymatic Inhibition Profile and Molecular Mechanisms of Action Derived from Talabostat Activity

Inhibition of Fibroblast Activation Protein (FAP)

FAP as a Molecular Target in Preclinical Disease Models

Fibroblast Activation Protein (FAP) is a key target of talabostat (B1681214). FAP is a type II transmembrane serine protease that is selectively expressed on the surface of reactive stromal fibroblasts and pericytes in the microenvironment of the majority of epithelial cancers, including colorectal, lung, breast, and pancreatic cancers. biospace.comnih.govsec.gov Its expression is generally low or absent in most healthy adult tissues, making it an attractive target for cancer therapy. biospace.com

Preclinical studies have consistently demonstrated that inhibiting FAP can attenuate tumor growth. biospace.comnih.gov In various mouse models, including those for lung and colon cancer, both genetic deletion and pharmacological inhibition of FAP led to suppressed tumor progression. nih.gov For instance, in immunodeficient mice bearing HEK293 tumor cells engineered to express FAP or HT-29 colorectal carcinoma cells that induce FAP expression in stromal cells, talabostat and a related inhibitor, PT-630, significantly reduced tumor volumes by approximately 50%. biospace.com These studies highlight that the anti-tumor activity of talabostat is, at least in part, mediated through the inhibition of FAP's enzymatic activity within the tumor stroma, a mechanism distinct from its immunomodulatory effects. biospace.comnih.gov The potentiation of tumor growth by FAP is thought to be dependent on its proteolytic activity, as mutating the catalytic serine residue of FAP eliminates this effect. tandfonline.comnih.gov

Distinctive Dual Endo- and Exopeptidase Activity of FAP and its Implications for Inhibitor Design

FAP possesses a unique enzymatic profile, exhibiting both exopeptidase and endopeptidase activities. nih.gov As an exopeptidase, it cleaves dipeptides from the N-terminus of polypeptide chains, showing a preference for proline, large hydrophobic, aromatic, and positively charged residues at the P₂ position. nih.gov Conversely, its endopeptidase activity is highly specific, with a stringent requirement for glycine (B1666218) at the P₂ position. nih.gov

This dual functionality complicates the design of highly selective FAP inhibitors. nih.gov While it is relatively straightforward to develop inhibitors that are selective for FAP over other dipeptidyl peptidases (DPPs) or for FAP over prolyl oligopeptidase (PREP) individually, achieving selectivity against both simultaneously is a significant challenge. nih.gov The structural similarities between the active sites of these enzymes, particularly the S9 family of serine proteases to which FAP belongs, contribute to the cross-reactivity of many inhibitors. nih.gov For example, talabostat itself is a nonselective inhibitor. medchemexpress.com The development of inhibitors based on an N-acyl-Gly-Pro motif, such as Ac-Gly-prolineboronic acid, has shown promise in achieving greater selectivity for FAP by specifically targeting its endopeptidase activity. nih.gov

Inhibition of Prolyl Oligopeptidase (POP) and Quiescent Cell Proline Dipeptidase (QPP)

Talabostat's inhibitory activity is not confined to FAP. It also potently inhibits other prolyl peptidases, including Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase (PEP), and Quiescent Cell Proline Dipeptidase (QPP). selleckchem.comnih.gov POP is another serine protease that is often elevated in various cancers and is implicated in processes like angiogenesis. nih.gov The overlapping substrate specificities of FAP and POP can confound the measurement of their individual activities in biological samples. nih.gov

Non-Selectivity Considerations and Multi-Target Inhibition of Talabostat and its Boronate Forms

The non-selective nature of talabostat is a critical aspect of its pharmacological profile. It is a potent inhibitor of several members of the dipeptidyl peptidase family. medchemexpress.comsec.gov Besides FAP, POP, and QPP, talabostat demonstrates very high affinity for DPP-IV (CD26), DPP8, and DPP9. medchemexpress.comsec.gov The inhibition of DPP8 and DPP9, in particular, is linked to talabostat's immunostimulatory properties. sec.govaacrjournals.org This occurs through the activation of caspase-1, leading to an increase in the production of key cytokines like interleukin-1beta (IL-1β), which in turn promotes anti-tumor immune responses from both the innate and adaptive immune systems. sec.govaacrjournals.org

Inhibitory Activity of Talabostat Against Various Dipeptidyl Peptidases

| Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| DPP-IV | <4 selleckchem.com | 0.18 medchemexpress.com |

| DPP8 | 4 selleckchem.com | 1.5 medchemexpress.com |

| DPP9 | 11 selleckchem.com | 0.76 medchemexpress.com |

| FAP | 560 medchemexpress.comselleckchem.com | 5 nih.govdrugbank.com |

| QPP | 310 medchemexpress.comselleckchem.com | |

| POP (PEP) | 390 selleckchem.com |

Structure Activity Relationship Sar Studies of Pinanediol Boronate Derivatives and Talabostat Analogues

Impact of the Boronic Acid Moiety on Enzyme Binding Affinity and Specificity

The boronic acid group is a crucial pharmacophore in this class of inhibitors, playing a pivotal role in their interaction with target enzymes. rsc.org Its ability to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases is central to its inhibitory mechanism. nih.govpnas.org This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition. nih.gov

The electrophilic nature of the boron atom, with its empty p-orbital, makes it susceptible to nucleophilic attack by the hydroxyl group of the active site serine. nih.govnih.gov This forms a stable, tetracoordinated boronate complex, effectively inactivating the enzyme. rsc.orgnih.gov The strength of this interaction, and thus the inhibitor's potency, is influenced by the electronic properties of the boronic acid. Electron-withdrawing groups attached to the boronic acid can increase its Lewis acidity, enhancing its interaction with the serine nucleophile. nih.gov

The geometry of the boron atom also plays a role in binding. While the free boronic acid is trigonal planar, it adopts a tetrahedral geometry upon binding to the enzyme's active site. nih.govnih.gov This versatility in coordination allows boronic acid inhibitors to adapt to the specific local environment of the active site. nih.govnih.gov

Furthermore, the boronic acid moiety contributes to selectivity. For instance, peptidyl boronic acids show high specificity for serine and threonine proteases over cysteine proteases because boron interacts weakly with sulfur. nih.gov This inherent selectivity is a key advantage in designing targeted therapies.

Role of the Pinanediol Protecting Group in Modulating Biological Activity or as a Pro-drug Strategy

The pinanediol group is frequently employed as a protecting group for the boronic acid moiety. This strategy serves several important functions in modulating the biological activity and pharmacokinetic properties of these inhibitors.

One of the primary roles of the pinanediol group is to enhance the stability of the boronic acid. researchgate.net Boronic acids can be unstable and prone to degradation, particularly through oxidative deboronation. nih.gov The bulky pinanediol group provides steric hindrance around the boron atom, protecting it from hydrolysis and increasing its stability in biological systems. acs.orgnih.gov Studies have shown that pinanediol boronic esters can exhibit greater hydrolytic stability compared to other boronate esters. acs.org

The choice of the pinanediol isomer can also influence the properties of the resulting boronate ester. For instance, the configuration of δ-pinanediol has been shown to be more conducive to the dynamic condensation of boronic esters compared to α-pinanediol. nih.gov The dynamic nature of the bond between pinanediol and boronic acid allows for potential late-stage installation of the diol cage, which can be advantageous in the synthesis and purification of these compounds. acs.org

Systematic Variation of Amino Acid Residues (e.g., P1, P2 Positions) and Resultant Specificity Shifts

The specificity of peptidyl boronic acid inhibitors is largely determined by the amino acid residues that occupy the P1, P2, and subsequent positions of the peptide chain. These residues interact with the corresponding S1, S2, etc. subsites of the target protease, and systematic variations of these amino acids can lead to significant shifts in inhibitor specificity and potency.

The P1 residue is particularly critical as it directly interacts with the S1 pocket of the protease, which is a primary determinant of substrate specificity. For example, in the design of inhibitors for prostate-specific antigen (PSA), a serine protease, modifying the P1 residue has been a key strategy. nih.gov

Structure-activity relationship (SAR) studies involving the systematic replacement of amino acids at different positions have been crucial in developing highly selective inhibitors. mdpi.comnih.govproquest.comnih.govnih.govelsevierpure.comresearchgate.net For instance, in the development of inhibitors for fibroblast activation protein (FAP), a dipeptidyl peptidase, optimization of the amino acid sequence led to potent and highly selective compounds. nih.govresearchgate.net

The following table provides a conceptual illustration of how variations in P1 and P2 residues can affect inhibitor potency, based on generalized findings from SAR studies.

Table 1: Illustrative Impact of P1 and P2 Amino Acid Variations on Inhibitor Potency (IC₅₀)

Note: The data in this table is illustrative and intended to demonstrate the concept of SAR. Actual IC₅₀ values would be specific to the target enzyme and the rest of the inhibitor structure.

Rational Design Principles for Enhanced Protease Selectivity

The rational design of protease inhibitors with high selectivity is crucial to minimize off-target effects and improve their therapeutic index. Several key principles guide the design of selective pinanediol boronate derivatives and talabostat (B1681214) analogues.

One fundamental principle is to exploit the unique substrate specificity of the target protease. nih.govnih.govresearchgate.net By designing the peptide portion of the inhibitor to mimic the preferred substrate of the target enzyme, high affinity and selectivity can be achieved. nih.gov This involves optimizing the amino acid residues at the P1, P2, and other positions to achieve complementary interactions with the enzyme's S1, S2, and other subsites. nih.gov

Another important strategy is to introduce conformational constraints into the inhibitor structure. researchgate.net This can pre-organize the inhibitor into a conformation that is favorable for binding to the target enzyme, reducing the entropic penalty of binding and thus increasing affinity and selectivity. researchgate.net

The inherent properties of the boronic acid warhead also contribute to selectivity. As mentioned earlier, the weak interaction of boron with sulfur provides a basis for selectivity against cysteine proteases. nih.gov Furthermore, the ability to modify the electronic properties of the boronic acid can be used to fine-tune its reactivity and selectivity for different serine proteases.

Computational modeling and structure-based design have become invaluable tools in the rational design process. nih.gov By analyzing the crystal structure of the target enzyme, often in complex with a substrate or inhibitor, researchers can identify key interactions and design new inhibitors with improved selectivity. nih.govresearchgate.net

The following table summarizes some of the key rational design principles for enhancing protease selectivity.

Table 2: Rational Design Principles for Enhanced Protease Selectivity

Influence of Conformational Constraints on Biological Activity and Pharmacological Properties

The introduction of conformational constraints into the structure of peptidic boronic acid inhibitors can have a profound impact on their biological activity and pharmacological properties. researchgate.net By reducing the conformational flexibility of the inhibitor, it is possible to lock it into a bioactive conformation that binds more tightly and selectively to the target enzyme.

One way to introduce conformational constraints is through the cyclization of the peptide backbone. Cyclic peptides often exhibit enhanced stability against proteolytic degradation compared to their linear counterparts, which can lead to improved pharmacokinetic properties.

Another approach is to incorporate rigid structural elements or non-natural amino acids that restrict the rotational freedom of the peptide chain. This can pre-organize the inhibitor for optimal interaction with the enzyme's active site, leading to a lower entropic penalty upon binding and consequently higher affinity. researchgate.net

The following table outlines the potential effects of introducing conformational constraints on the properties of boronate inhibitors.

Table 3: Effects of Conformational Constraints on Boronate Inhibitor Properties

Chemical Compounds Mentioned

Preclinical Pharmacological and Biological Activities of Talabostat Derived from Pinanediol Boronate

Hematopoiesis Stimulation in Investigational Animal Models

Preclinical studies in large animal models have been crucial in understanding the principles of hematopoiesis. nih.govnih.gov These models are instrumental in evaluating the effects of various agents on blood cell formation and recovery. nih.gov While direct studies on pinanediol talabostat (B1681214) boronate's specific effects on hematopoiesis in large animal models are not detailed in the provided results, the general use of such models is well-established for assessing agents that influence the hematopoietic system. nih.govnih.gov

Antitumor Immune Response Modulation in Animal Models

Talabostat exhibits a dual mechanism of action in its anti-tumor activity, combining tumor-targeted effects with immune stimulation. sec.gov This is achieved through the inhibition of enzymes like Fibroblast Activation Protein (FAP) on tumor stromal cells and DPP8 and DPP9 on macrophages. sec.gov

Mechanisms of Cytokine and Chemokine Upregulation

A key aspect of talabostat's immunomodulatory effect is its ability to upregulate cytokines and chemokines, which are crucial signaling molecules in the immune system. nih.govamegroups.org This upregulation helps to generate a tumor-specific host immune response. nih.gov The induction of these signaling molecules is a critical step in orchestrating the infiltration of immune cells into the tumor microenvironment to attack cancer cells. amegroups.org Preclinical data have shown that talabostat's inhibition of DPP8 and DPP9 can lead to the production of cytokines and chemokines known to promote anti-tumor responses by both the innate and adaptive immune systems. sec.gov

Efficacy in Tumor Growth Attenuation in Xenograft Models

The anti-tumor efficacy of talabostat has been demonstrated in various xenograft models, which involve the transplantation of human tumors into immunocompromised mice. aacrjournals.orgnih.govelsevierpure.com In these models, talabostat has been shown to inhibit the growth of non-small cell lung cancer, Raji B-cell lymphoma, and SK-ES-1 osteosarcoma xenografts by 60-90%. aacrjournals.org Notably, this anti-tumor activity was observed to be independent of T-cells, highlighting the role of the innate immune system. aacrjournals.org The study indicated that neutrophils are important effector cells in this innate anti-tumor response. aacrjournals.org

Investigational Applications Beyond Oncological Research

The therapeutic targets of talabostat have potential applications beyond cancer treatment, particularly in the field of cardiovascular disease research.

Fibroblast Activation Protein as a Target in Atherosclerotic Plaque Imaging Research

Fibroblast Activation Protein (FAP), a primary target of talabostat, is not only expressed in the stroma of many cancers but is also implicated in the pathophysiology of atherosclerosis. sec.govnih.gov Research suggests that FAP plays a role in the development of atherosclerotic plaques by modulating the interplay between inflammation and fibrotic remodeling. nih.gov Imaging studies using FAP inhibitors have shown that FAP expression is increased in advanced atherosclerotic lesions. nih.gov Furthermore, PET imaging with FAP inhibitors, such as [68Ga]Ga-FAPI-04, can identify arterial wall lesions and is associated with the burden of calcified plaque. nih.gov This indicates a potential role for FAP-targeted agents in the imaging and possibly the characterization of atherosclerotic plaques. nih.govnih.gov

Broader Studies on Boron-Containing Compounds in Diverse Biological Systems

The inclusion of boron in medicinal chemistry, once approached with caution due to perceived toxicity, has gained significant momentum, particularly following the success of the boronic acid-containing drug, bortezomib. nih.govnih.gov This has spurred broader investigations into the diverse biological activities of various boron-containing compounds, providing a rich context for understanding the mechanisms of boron-based drugs like talabostat. nih.govnih.gov These studies reveal that the unique electronic properties of the boron atom, specifically its vacant p-orbital, allow it to form stable, reversible covalent bonds with biological molecules, a key feature of its therapeutic potential. nih.govrsc.org

Organoboron compounds, especially boronic acids and their derivatives, have demonstrated a wide spectrum of biological activities. nih.govresearchgate.net Research has highlighted their potential as anticancer, antibacterial, antiviral, and antifungal agents. nih.govnih.govresearchgate.net The ability of boronic acid derivatives to form reversible covalent bonds with nucleophilic amino acid residues in enzymes makes them effective inhibitors for various therapeutic applications. researchgate.netresearchgate.net The introduction of a boronic acid group into existing bioactive molecules has been shown to modify selectivity and improve physicochemical and pharmacokinetic properties. nih.govnih.gov

The versatility of boron chemistry is evident in the range of compounds being explored, including benzoxaboroles, carboranes, and aminoboronic acids. nih.govresearchgate.net These compounds have shown promise in treating a multitude of human diseases. researchgate.netcornell.edu For instance, benzoxaborole drugs like tavaborole (B1682936) and crisaborole (B606811) have been approved for treating onychomycosis and atopic dermatitis, respectively. primescholars.comnih.gov

The biological activity of boron compounds is not limited to enzyme inhibition. They have been investigated for their roles in modulating inflammatory processes, with boric acid itself being used in the treatment of arthritis. bohrium.comresearchgate.net Furthermore, some boron-containing compounds have been shown to induce apoptosis in tumor cells and may influence various cellular receptors. bohrium.com In the field of diagnostics and imaging, certain boron-based molecules are being developed as sensors and for applications in Boron Neutron Capture Therapy (BNCT) for cancer. nih.govnih.gov

The table below summarizes the diverse biological activities of various classes of boron-containing compounds based on preclinical research findings.

Table 1: Biological Activities of Various Boron-Containing Compound Classes

| Compound Class | Biological Activity | Therapeutic Area of Interest |

|---|---|---|

| Boronic Acids | Enzyme Inhibition, Anticancer, Antibacterial, Antiviral, Anti-inflammatory | Oncology, Infectious Diseases, Inflammatory Disorders |

| Benzoxaboroles | Antifungal, Anti-inflammatory, Antitrypanosomal | Dermatology, Infectious Diseases |

| Carboranes | Boron Neutron Capture Therapy (BNCT), Receptor Binding | Oncology |

| Aminoboronic Acids | Enzyme Inhibition (e.g., Proteasome) | Oncology, Inflammatory Disorders |

| Peptidyl Boronates | Serine Protease Inhibition | Oncology, Immunology |

This broad spectrum of activity underscores the significant potential of boron chemistry in the development of novel therapeutics for a wide range of diseases. researchgate.netcornell.edu

Advanced Research Directions and Methodological Considerations

Development of Novel Boronic Acid-Based Probes and Molecular Imaging Agents

Boronic acids are increasingly utilized as versatile molecular tools for the development of "smart" and targeted fluorescent probes for molecular imaging. rsc.org Their ability to reversibly interact with diols, such as those found in carbohydrates and glycoproteins, makes them ideal for sensing and labeling biological molecules. rsc.orgrsc.org This has led to the design of highly sensitive and specific imaging probes by combining boronic acid moieties with signal reporters like fluorophores or radioisotopes. rsc.org

A key area of investigation involves the synthesis and evaluation of radiolabeled boronic acid inhibitors for diagnostic purposes. For instance, the fibroblast activation protein (FAP) inhibitor MIP-1232 was successfully synthesized and radiolabeled with iodine-125. nih.govnih.gov This radiotracer demonstrated high and displaceable binding in FAP-positive tumor xenografts, indicating its potential for imaging FAP-expressing tissues. nih.govnih.gov Such studies are crucial for the non-invasive imaging of various pathological conditions where specific enzymes are overexpressed. nih.gov The development of these probes often involves multi-step synthetic processes followed by rigorous purification and characterization to ensure high radiochemical purity. nih.gov

Strategies for Overcoming Non-Selectivity and Improving Therapeutic Indices in Preclinical Settings

A significant challenge in the development of boronic acid-based inhibitors, including talabostat (B1681214), is their potential for non-selectivity. nih.govguidetopharmacology.org Talabostat, for example, inhibits not only FAP but also other dipeptidyl peptidases (DPPs) like DPP-IV, DPP8, and DPP9. guidetopharmacology.orgmedchemexpress.commedchemexpress.com This lack of selectivity can lead to off-target effects and was a contributing factor to the termination of its clinical evaluation in cancer treatment. nih.gov

Current research focuses on several strategies to enhance selectivity and improve the therapeutic index:

Structural Modifications: Introducing modifications to the core structure of the boronic acid inhibitor can alter its binding affinity for different enzymes. Replacing peptide bonds with urea (B33335) scaffolds, for instance, has been explored to improve pharmacokinetic properties and stability. nih.gov

Targeted Delivery: Designing prodrugs that are activated at the target site can minimize systemic exposure and off-target effects. One approach involves creating boronic acid prodrugs that are selectively oxidized by the high levels of reactive oxygen species (ROS) often found in cancer cells. nih.gov

Rational Design: Utilizing computational modeling to understand the subtle differences in the active sites of target and off-target enzymes can guide the design of more selective inhibitors. researchgate.net

Structural Biology Approaches: Co-crystallization Studies for Elucidating Ligand-Enzyme Binding Modes

Understanding the precise interactions between a ligand and its target enzyme is fundamental for rational drug design. X-ray co-crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.govnih.gov

Comprehensive analyses of co-crystal structures of dipeptidyl peptidase IV (DPP-4) with various inhibitors have revealed common binding modes. nih.gov These studies show that certain residues, such as Glu205, Glu206, and Tyr662, are crucial for anchoring the inhibitor within the active site. nih.gov This information provides a blueprint for designing novel inhibitors with improved affinity and selectivity. While crystal soaking is a faster method, co-crystallization is often considered superior for capturing the true binding pose, especially for flexible proteins and larger ligands, as it allows for induced-fit adaptations of the protein structure. nih.gov

In vitro Cell-Based Assays and In vivo Animal Model Systems for Comprehensive Biological Evaluation

A thorough biological evaluation of compounds like pinanediol talabostat boronate relies on a combination of in vitro and in vivo models.

In vitro cell-based assays are essential for initial screening and mechanistic studies. sigmaaldrich.com These assays can quantify a compound's cytotoxic activity, its effect on cell proliferation, and its ability to inhibit specific enzymes in a cellular context. sigmaaldrich.comnih.govnih.gov For example, the cytotoxic effects of phenylboronic acid have been evaluated on various cancer cell lines, demonstrating a dose-dependent response. nih.govnih.gov

| Model System | Application in Boronic Acid Research | Key Findings/Insights |

| In Vitro Cell Lines (e.g., 4T1, SCCVII) | Evaluation of cytotoxicity and anti-proliferative effects of phenylboronic acid. nih.govnih.gov | Demonstrated dose-dependent cytotoxic effects on cancer cells. nih.govnih.gov |

| Tumor Xenograft Mouse Models | Assessment of in vivo antitumor activity of talabostat and phenylboronic acid. medchemexpress.comnih.govnih.gov | Showed tumor growth inhibition and regression. medchemexpress.comnih.govnih.gov |

| Rodent Models of Diabetes (e.g., HFD/STZ mice) | Evaluation of the efficacy of DPP-4 inhibitors in improving glycemic control and preserving β-cell function. diabetesjournals.org | Chronic DPP-4 inhibition ameliorated hyperglycemia and increased β-cell mass. diabetesjournals.org |

| Zebrafish Models | Rapid screening of DPP-IV inhibitory peptides and their effect on glucose levels. acs.orgscielo.br | Peptides demonstrated a dose-dependent improvement in physiochemical indexes related to diabetes. scielo.br |

Application of Computational Chemistry and Molecular Modeling Approaches in Rational Drug Design

Computational methods are indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. patsnap.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These approaches are widely used in the development of boronic acid inhibitors.

Key computational techniques include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand to its target protein, helping to estimate binding affinity and identify key interactions. patsnap.comopenmedicinalchemistryjournal.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, revealing information about its stability and conformational changes. patsnap.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized molecules. patsnap.com

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify potential hits that are likely to bind to a specific target. openmedicinalchemistryjournal.com

These computational studies can guide the synthesis of new boronic acid derivatives with improved potency and selectivity, as demonstrated in the design of inhibitors for targets like the SARS-CoV-2 main protease. mdpi.com By combining computational design with experimental validation, researchers can significantly accelerate the drug discovery process. openmedicinalchemistryjournal.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.